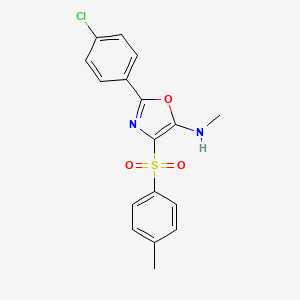![molecular formula C19H17FN2O B2575824 6-(2,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one CAS No. 923083-21-0](/img/structure/B2575824.png)
6-(2,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one, also known as DMFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMFP belongs to the pyridazinone class of compounds and has been found to exhibit potent biological activity.
Applications De Recherche Scientifique
Molecular Docking and Biological Activities
Synthesis, Molecular Docking, and Biological Screening : A study focused on the synthesis of novel pyridine derivatives, including pyridazinones, and their screening for antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking to assess their binding energies towards specific target proteins, indicating their potential as therapeutic agents (Flefel et al., 2018).
Anticancer and Antiangiogenic Agents
Anticancer and Antiangiogenic Properties : Another research highlighted the synthesis of pyridazin-3(2H)-one derivatives and their evaluation as anticancer, antiangiogenic, and antioxidant agents. The study identified compounds with significant inhibitory effects on cancer cell viability and proangiogenic cytokines, suggesting their potential in cancer therapy (Kamble et al., 2015).
Chemical Synthesis and Structural Analysis
Polysubstituted Pyridazinones Synthesis : Research on the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions demonstrated the versatility of pyridazin-3(2H)-one scaffolds. This method allows for the generation of diverse functional systems, which can be tailored for various applications in drug discovery (Pattison et al., 2009).
Fluorescence and Imaging Applications
Crystal Structure and Fluorescence Study : A detailed crystallographic study provided insights into the structural and fluorescence properties of a pyridazin-3(2H)-one derivative. This research contributes to understanding the compound's physical characteristics, which could inform its use in material science and imaging applications (Daoui et al., 2019).
Herbicide Development
Herbicide Action Mechanism : The modes of action of pyridazinone herbicides, including their inhibition of photosynthesis and the Hill reaction in plants, have been investigated. Such studies shed light on the phytotoxicity mechanisms of these compounds and their potential agricultural applications (Hilton et al., 1969).
Propriétés
IUPAC Name |
6-(2,4-dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-7-8-16(14(2)11-13)18-9-10-19(23)22(21-18)12-15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHGKVJSOFNSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2575741.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575742.png)


![1-(3-(methylthio)phenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2575748.png)

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2575752.png)
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2575754.png)
![N-(3,5-difluorophenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2575756.png)
![4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2575758.png)
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2575760.png)

![3-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid](/img/structure/B2575763.png)
![Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2575764.png)